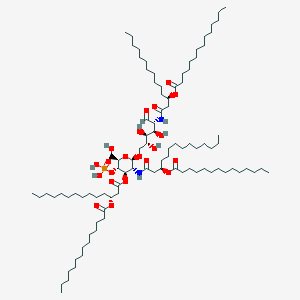![molecular formula C7H13ClN2O2 B1487409 4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride CAS No. 2203842-34-4](/img/structure/B1487409.png)
4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride
説明
4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride is a synthetic chemical compound known for its distinctive structure and diverse range of applications in scientific research and industry. Its unique heterocyclic framework comprises multiple fused rings, which contribute to its versatility in various chemical reactions and mechanisms of action.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis begins with the preparation of the pyrrolo-oxazine core, typically via a cyclization reaction involving key intermediates like 2-aminopyrrole and oxirane.
Step 2: Methylation occurs at the 4-position of the hexahydro backbone using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Step 3: The final step involves converting the product into its hydrochloride salt form through an acid-base reaction with hydrochloric acid.
Industrial Production Methods:
Efficient industrial synthesis is achieved through optimized batch processing or continuous flow techniques, ensuring high yield and purity.
Solvent selection, temperature control, and purification steps, such as recrystallization or chromatography, are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions where the hexahydro backbone can be oxidized using oxidizing agents like potassium permanganate, leading to various oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation under catalytic conditions (e.g., palladium on carbon) to modify the ring saturation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be performed on the heterocyclic rings using reagents such as alkyl halides and sodium hydride.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon, lithium aluminum hydride.
Nucleophilic agents: Sodium hydride, alkyl halides.
Major Products:
Oxidized derivatives, reduced analogs, and substituted heterocycles with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Acts as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its activity against specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The compound exerts its effects through interactions with specific molecular targets, primarily enzymes and receptors. Its heterocyclic structure allows for precise binding to active sites, modulating biological pathways and producing desired effects. Pathways involved often include metabolic and signal transduction pathways critical for cellular functions.
類似化合物との比較
Compared to other heterocyclic compounds, 4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride is unique due to its fused ring system and substituent positions. Similar compounds include:
Pyrrolo[3,4-b][1,4]oxazines without methyl substitution.
Hexahydro-derivatives with varying alkyl groups.
Oxazinone derivatives with different substituents.
These similar compounds often exhibit different reactivity patterns and biological activities, highlighting the uniqueness of this compound.
Hope you found this article informative! If there's anything else you'd like to delve deeper into, just let me know.
特性
IUPAC Name |
4-methyl-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-9-5-2-8-3-6(5)11-4-7(9)10;/h5-6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKOQANCLHKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2OCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)


![6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487333.png)

![8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487336.png)







